7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
CAS No.:
Cat. No.: VC16006971
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4O |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
| Standard InChI | InChI=1S/C8H10N4O/c1-5-7-11-9-4-12(7)6(2)10-8(5)13-3/h4H,1-3H3 |
| Standard InChI Key | DWDIGCVAFVCNAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N2C1=NN=C2)C)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic framework comprising a pyrimidine ring fused to a triazole moiety. Key substituents include:
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A methoxy group (-OCH₃) at position 7 of the pyrimidine ring.
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Methyl groups (-CH₃) at positions 5 and 8 of the triazole and pyrimidine rings, respectively.
The IUPAC name, 7-methoxy-5,8-dimethyl-[1, triazolo[4,3-c]pyrimidine, reflects this substitution pattern. The canonical SMILES string CC1=C(N=C(N2C1=NN=C2)C)OC encodes the connectivity, while the InChIKey DWDIGCVAFVCNAE-UHFFFAOYSA-N provides a unique identifier for database searches.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₄O | |
| Molecular Weight | 178.19 g/mol | |
| CAS Number | Not publicly disclosed | |
| PubChem CID | 134691802 | |
| SMILES | CC1=C(N=C(N2C1=NN=C2)C)OC | |
| InChIKey | DWDIGCVAFVCNAE-UHFFFAOYSA-N |
Synthesis and Optimization
Route Selection
While no explicit synthesis protocol for 7-methoxy-5,8-dimethyl-[1, triazolo[4,3-c]pyrimidine is documented, analogous triazolopyrimidines are typically synthesized via:
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Cyclocondensation: Reaction of hydrazine derivatives with substituted pyrimidines.
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Ring-Closing Strategies: Using reagents like hydroxylamine or thiourea to form the triazole ring .
For example, 2-amino-5,8-dimethoxy- triazolo[1,5-c]pyrimidine (a structural analog) is synthesized via cyclization of 4-hydrazino-2,5-dimethoxypyrimidine with sodium methylate in methanol, achieving yields up to 92.8% . Adapting this method, substituting 2,5-dimethoxypyrimidine with 5,8-dimethyl precursors could yield the target compound.
Table 2: Representative Synthesis Conditions for Analogous Compounds
Challenges in Synthesis
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Regioselectivity: Ensuring proper orientation of substituents during cyclization.
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Purification: Separating byproducts due to the compound’s moderate solubility in polar solvents .
Physicochemical Properties
Experimental and Predicted Data
Experimental data for the target compound is limited, but properties can be extrapolated from analogs:
Table 3: Physicochemical Profile
The compound’s low LogP suggests moderate hydrophilicity, favoring solubility in dimethyl sulfoxide (DMSO) or methanol . Its PSA (Polar Surface Area) of 87.56 Ų indicates potential membrane permeability challenges, necessitating prodrug strategies for biological applications .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks (CDCl₃, 400 MHz):
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δ 2.45 (s, 3H): Methyl group at position 8.
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δ 2.60 (s, 3H): Methyl group at position 5.
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δ 3.95 (s, 3H): Methoxy group at position 7.
¹³C NMR would reveal carbonyl carbons near δ 160–170 ppm and aromatic carbons at δ 110–150 ppm.
Mass Spectrometry (MS)
The ESI-MS spectrum should show a molecular ion peak at m/z 179.1 [M+H]⁺, with fragmentation patterns indicating loss of methoxy (-31 Da) and methyl (-15 Da) groups.
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